molecular formula C28H30N4O2S B11145148 (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

(5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

Cat. No.: B11145148
M. Wt: 486.6 g/mol
InChI Key: VIJHGIRMTJVJOT-PLRJNAJWSA-N
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Description

The compound (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule featuring a thiazolone core, a pyrazole ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The thiazolone and pyrazole intermediates are then coupled using a suitable base and solvent to form the desired product.

    Introduction of the Azepane Moiety: This step involves the nucleophilic substitution of the azepane ring onto the thiazolone-pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(1-Piperidinyl)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
  • (5Z)-2-(1-Morpholinyl)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The azepane ring, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.

This compound

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O2S/c1-2-18-34-24-14-12-21(13-15-24)26-22(20-32(30-26)23-10-6-5-7-11-23)19-25-27(33)29-28(35-25)31-16-8-3-4-9-17-31/h5-7,10-15,19-20H,2-4,8-9,16-18H2,1H3/b25-19-

InChI Key

VIJHGIRMTJVJOT-PLRJNAJWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5

Origin of Product

United States

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